2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is of interest due to its potential pharmacological activities and its applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide typically involves the reaction of adamantane derivatives with oxolan-2-ylmethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general synthetic route can be summarized as follows:
Preparation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Reaction with Oxolan-2-ylmethylamine: The functionalized adamantane derivative is then reacted with oxolan-2-ylmethylamine in the presence of a base, such as sodium hydride or potassium carbonate, to form the intermediate amine.
Acetylation: The intermediate amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, solvent systems, and purification techniques. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides, thioamides, or halogenated derivatives.
Scientific Research Applications
2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antiviral, analgesic, and antidiabetic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Materials Science: Due to its rigid and stable structure, the compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid scaffold that can enhance binding affinity and selectivity. The oxolan-2-ylmethyl group may contribute to the compound’s solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-adamantyl-N-(thiophen-2-ylmethyl)acetamide: This compound has a similar structure but contains a thiophene ring instead of an oxolane ring.
2-(adamantan-2-yl)-2-phenylethylamine: This compound features a phenylethylamine moiety instead of an acetamide group.
2-(adamantan-2-yl)-2-(2-thienyl)ethylamine: This compound contains a thienyl group instead of an oxolane ring.
Uniqueness
2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of both the adamantane and oxolane moieties, which impart distinct physicochemical properties and biological activities. The combination of these structural features may enhance the compound’s stability, solubility, and binding affinity, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(1-adamantyl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c19-16(18-11-15-2-1-3-20-15)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15H,1-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXNFIMLPPGXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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